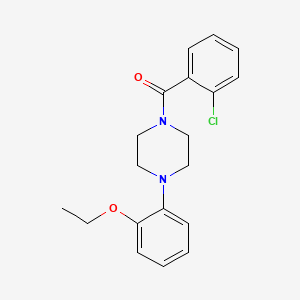![molecular formula C14H6BrNO3 B5820526 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound that has gained attention in scientific research due to its potential biological activities. This compound belongs to the family of anthraquinone derivatives and has a unique structure that makes it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one can induce DNA damage and oxidative stress in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. However, the biochemical and physiological effects of this compound on normal cells and tissues are not fully understood. Further research is needed to investigate the potential toxicity of this compound and its effects on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments include its unique structure, potential biological activities, and reproducible synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one include investigating its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Further research is also needed to fully elucidate the mechanism of action of this compound and its potential side effects. Additionally, studies could explore the potential use of this compound in combination with other therapeutic agents to enhance its efficacy. Overall, 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has great potential for various applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of 3-bromo-5-nitroanthranilic acid with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then reduced with iron powder and acetic acid to yield 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has been investigated for its potential biological activities such as anticancer, antifungal, and antibacterial properties. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, it has been found to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
12-bromo-10-hydroxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrNO3/c15-8-5-9(17)10-11-12(8)16-19-14(11)7-4-2-1-3-6(7)13(10)18/h1-5,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUPUSOINSMHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Br)O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)

![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)

![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)